molecular formula C12H18ClN B13316505 [(2-Chlorophenyl)methyl](pentyl)amine

[(2-Chlorophenyl)methyl](pentyl)amine

Cat. No.: B13316505
M. Wt: 211.73 g/mol
InChI Key: FKMOFPIUMDETDU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a secondary amine featuring a 2-chlorophenylmethyl group attached to a pentyl chain. The compound’s structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis and pharmacological studies. The 2-chlorophenyl group enhances lipophilicity and may influence receptor-binding affinities, while the pentyl chain contributes to solubility and metabolic stability .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]pentan-1-amine

InChI

InChI=1S/C12H18ClN/c1-2-3-6-9-14-10-11-7-4-5-8-12(11)13/h4-5,7-8,14H,2-3,6,9-10H2,1H3

InChI Key

FKMOFPIUMDETDU-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 2-Chlorophenylmethyl + linear pentyl Suspected PAF receptor interaction
(5-Chlorothiophen-2-yl)methylamine C₁₀H₁₆ClNS 217.76 Thiophene ring replaces benzene Increased electron delocalization
1-(2-Chlorophenyl)ethylamine C₉H₁₂ClN 169.65 Shorter chain (methyl) + 2-chlorophenylethyl Higher volatility; metabolic liability
(2-Chlorophenyl)methylamine C₁₂H₁₈ClN 211.73 Branched pentyl isomer Altered steric effects
Benzyl-[1-(2-chlorophenyl)but-3-enyl]amine C₁₇H₁₈ClN 283.79 Unsaturated butenyl chain + benzyl Potential for Michael addition

Pharmacological and Metabolic Profiles

  • Receptor Interactions : The 2-chlorophenyl group is common in PAF antagonists (e.g., WEB-2086), suggesting competitive binding at hydrophobic receptor pockets .
  • Metabolism :
    • Longer alkyl chains (e.g., pentyl) may undergo ω- or β-oxidation via P450 enzymes, producing aldehydes or carboxylic acids .
    • Branched isomers (e.g., pentan-2-yl) resist enzymatic degradation better than linear chains, enhancing half-life .

Key Research Findings

PAF Receptor Studies: Structural analogs like WEB-2086 (containing 2-chlorophenyl) show nanomolar affinity for PAF receptors, suggesting (2-Chlorophenyl)methylamine may exhibit similar activity .

Metabolic Stability : Pentyl chains in nitrosamine analogs are metabolized 50% slower than methyl/ethyl chains in rodent liver microsomes .

Solubility : LogP values for pentyl-substituted amines average 3.5–4.2, compared to 2.1–2.8 for methyl analogs, indicating higher membrane permeability .

Biological Activity

(2-Chlorophenyl)methylamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for (2-Chlorophenyl)methylamine is C12H18ClNC_{12}H_{18}ClN. The compound consists of a chlorinated phenyl group attached to a pentylamine chain, which influences its lipophilicity and biological interactions.

PropertyValue
Molecular Weight215.73 g/mol
Density0.99 g/cm³
SolubilitySoluble in organic solvents
Melting PointNot well-defined

The biological activity of (2-Chlorophenyl)methylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, impacting pathways associated with mood regulation and neuroprotection.

Potential Mechanisms

  • Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors.
  • Enzyme Inhibition : It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters.

Biological Activity and Pharmacological Effects

Research indicates that (2-Chlorophenyl)methylamine exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can exhibit antibacterial properties against both gram-positive bacteria and mycobacterial strains. For instance, derivatives of chlorinated phenylmethylamines have shown effectiveness comparable to clinically used antibiotics such as ampicillin and rifampicin .
  • Cytotoxicity : The compound's cytotoxic profile has been evaluated in cancer cell lines, indicating potential antiproliferative effects. Compounds structurally related to (2-Chlorophenyl)methylamine have demonstrated selective toxicity towards cancer cells while sparing normal cells.
  • Neuroprotective Effects : Due to its structural similarities with known neuroprotective agents, (2-Chlorophenyl)methylamine may offer protective effects against neurodegeneration by modulating oxidative stress pathways and enhancing neuronal survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to (2-Chlorophenyl)methylamine:

  • A study evaluating a series of chlorinated phenylmethylamines found that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis, highlighting the potential of these compounds in treating infections resistant to conventional therapies .
  • Another research effort focused on the cytotoxic effects of these compounds on various cancer cell lines, revealing that some derivatives could induce apoptosis in malignant cells while maintaining low toxicity in healthy cells.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of (2-Chlorophenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
(2-Bromophenyl)methylamineBromine instead of chlorineAntibacterial properties; potential neuroactivity
(4-Chlorophenyl)methylamineDifferent position of chlorineSimilar antimicrobial activity; varied receptor interactions
PhenylmethylamineLacks alkyl substitutionLower lipophilicity; different pharmacological profile

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